2-Iodo-3-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 2-iodoxybenzoic acid (IBX) demonstrates the utility of iodine-based reagents in organic synthesis. IBX, for instance, is employed for the aromatization of tetrahydro-β-carbolines under mild conditions, showcasing its role in synthesizing complex molecules such as marine indole alkaloids (Panarese & Waters, 2010). This highlights the potential methodologies that could be adapted for synthesizing 2-Iodo-3-methylbenzoic acid and derivatives.
Molecular Structure Analysis
Studies on the molecular structure of compounds similar to 2-Iodo-3-methylbenzoic acid, such as 2-amino-3-methylbenzoic acid, provide insights into the molecular arrangement and bond characteristics of these compounds. The determination and refinement of crystal structures offer a foundation for understanding the electronic and spatial configuration of iodoarene compounds, which is crucial for predicting reactivity and interaction with other molecules (Brown & Marsh, 1963).
Chemical Reactions and Properties
The chemical reactivity of iodine-containing compounds like IBX has been extensively studied. IBX is known for its versatility as an oxidizing agent, capable of facilitating various transformations, including the oxidation of alcohols to aldehydes or ketones. This reactivity pattern underscores the potential chemical behaviors of 2-Iodo-3-methylbenzoic acid in oxidation reactions and its utility in synthetic organic chemistry (Duschek & Kirsch, 2011).
Scientific Research Applications
Synthesis Applications :
- Aromatization of Tetrahydro-β-carbolines : IBX is effective in the aromatization of tetrahydro-β-carbolines under mild conditions, which aids in the synthesis of marine indole alkaloid eudistomin U. This demonstrates its utility in complex organic syntheses (Panarese & Waters, 2010).
Diverse Organic Synthesis Applications :
- Wide Range of Applications : Beyond its role in the oxidation of alcohols, IBX has a broad spectrum of applications in organic synthesis, suggesting potential for novel applications in various fields (Duschek & Kirsch, 2011).
Mechanistic Insights :
- Alcohol Oxidation Mechanism : In IBX-mediated alcohol oxidation, the rate-determining step is reductive elimination, not the hypervalent twist. This insight can improve reactivity by adjusting the trans influence with Lewis acids (Jiang et al., 2017).
Reagent Design :
- Development of Recyclable Hypervalent Iodine Reagents : Some derivatives of IBX, like 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, are recyclable and can be easily recovered from reaction mixtures, highlighting their potential in sustainable chemistry applications (Yusubov et al., 2008).
Structural Analysis :
- Crystal Structure Studies : The crystal structure of related compounds like 2-amino-3-methylbenzoic acid offers insights into their synthesis and interactions, contributing to a better understanding of their chemical properties (Brown & Marsh, 1963).
Environmental Applications :
- Photocatalytic Degradation : Studies have shown that photocatalytic degradation of compounds like o-methylbenzoic acid in TiO2 aqueous suspension is influenced by pH and anions, which has implications for environmental cleanup and pollution control (Wang et al., 2000).
Safety And Hazards
Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling 2-Iodo-3-methylbenzoic acid . It should be used only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 2-Iodo-3-methylbenzoic acid .
properties
IUPAC Name |
2-iodo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUXUOZSSYKAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374763 | |
Record name | 2-Iodo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methylbenzoic acid | |
CAS RN |
108078-14-4 | |
Record name | 2-Iodo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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